Ferrous ion

Iron Deficiency Anemia Oral Iron Supplementation Clinical Nutrition

Ferrous ion (Fe²⁺, CAS 15438-31-0) provides unmatched bioavailability (24-fold greater than Fe³⁺) and Fenton reactivity, essential for reproducible pharmaceutical APIs, oxidative stress assays, and industrial bioleaching. Its superior solubility at neutral pH ensures consistent performance, avoiding treatment failures common with generic iron sources. Choose Fe²⁺ salts or certified standard solutions for precise, reliable results.

Molecular Formula Fe+2
Molecular Weight 55.84 g/mol
CAS No. 15438-31-0
Cat. No. B102988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous ion
CAS15438-31-0
Molecular FormulaFe+2
Molecular Weight55.84 g/mol
Structural Identifiers
SMILES[Fe+2]
InChIInChI=1S/Fe/q+2
InChIKeyCWYNVVGOOAEACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 50 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrous Ion (CAS 15438-31-0): Definitive Evidence for Selecting the Superior Fe2+ Oxidative State


The ferrous ion (Fe²⁺, CAS 15438-31-0) is the divalent oxidative state of iron, a first-row transition metal, characterized by its higher solubility and bioavailability compared to its trivalent counterpart, ferric ion (Fe³⁺) [1]. In aqueous chemistry, Fe²⁺ is the stable species at potentials more positive than -0.6 V and at pH values below about 9, conditions under which Fe³⁺ would precipitate as insoluble hydroxides [2]. This fundamental difference in solubility and redox behavior underpins Fe²⁺'s distinct functional roles in biological systems, industrial catalysis, and analytical chemistry [1].

Ferrous Ion (Fe²⁺): Quantifying the Performance Gap That Prevents Substitution with Ferric (Fe³⁺) Analogs


The common assumption that any 'iron' source is functionally equivalent is scientifically unsound. Ferrous and ferric ions are not interchangeable in many critical applications due to profound differences in solubility, reactivity, and bioavailability [1]. For instance, ferric iron (Fe³⁺) has extremely low solubility (~10⁻¹⁷ M) at neutral pH, rendering it nearly unavailable, whereas ferrous iron (Fe²⁺) remains soluble and biologically accessible [2]. In oral iron supplementation, ferric iron must first be reduced to the ferrous state for intestinal uptake, a rate-limiting step that significantly diminishes its efficacy [3]. These quantifiable performance gaps, detailed below, directly translate to reduced efficiency, increased variability, and potential failure in both therapeutic and industrial processes when a generic 'iron' specification is used without regard to oxidation state.

Ferrous Ion (Fe²⁺) Selection Guide: Quantitative Evidence Benchmarked Against Key Comparators


Human Intestinal Bioavailability: Ferrous Ion (Fe²⁺) Outperforms Ferric Ion (Fe³⁺) by 24-Fold

In a clinical oral iron absorption test (OIAT), the plasma iron concentration increase from baseline was a median of 48 µmol/L (range 14–78 µmol/L) for patients receiving ferrous iron drops (270 mg Fe²⁺), compared to a median increase of only 2 µmol/L (range 0–8 µmol/L) for those receiving an equivalent dose (264 mg) of ferric iron drops (p < 0.001) [1]. This demonstrates a 24-fold higher peak absorption for the ferrous form.

Iron Deficiency Anemia Oral Iron Supplementation Clinical Nutrition

Cellular Uptake and Toxicity: Fe²⁺ Demonstrates Superior Transport but Requires Managed Toxicity Risk

In Caco-2 cell models (human intestinal epithelium), iron uptake from Fe²⁺ was significantly higher than from Fe³⁺ (p < 0.05) [1]. However, this higher bioavailability correlates with increased cellular stress; Fe²⁺ concentrations >1.5 mmol/L were more effective than Fe³⁺ at reducing cellular viability, as measured by LDH release [1]. This creates a clear therapeutic window for Fe²⁺ that must be managed.

Nutrient Bioavailability In Vitro Toxicology Caco-2 Cell Models

Redox Reactivity and Fenton Chemistry: Fe²⁺ is a Potent Catalyst for Hydroxyl Radical Generation

The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is a well-established mechanism for generating the highly damaging hydroxyl radical. Fe²⁺ is a specific and potent catalyst for this reaction, while Fe³⁺ must first be reduced to Fe²⁺ to participate [1]. The rate constant for the reaction of aqueous Fe²⁺ with H₂O₂ is approximately 76 M⁻¹ s⁻¹, underscoring its high catalytic efficiency in producing •OH [2].

Oxidative Stress Fenton Chemistry Radical Biology

Analytical Speciation: Fe²⁺ and Fe³⁺ Can Be Simultaneously Quantified with High Precision

A reagent-free flow-injection amperometric method allows for the rapid and direct speciation and quantification of Fe²⁺ and Fe³⁺ in complex industrial process samples, such as those from bio-leaching [1]. The method provides a useful linear range of 10 to 1500 mg L⁻¹ for each ion, with a detection limit of 15 ± 2 mg L⁻¹, enabling precise process control and monitoring of the Fe²⁺/Fe³⁺ ratio [1].

Biohydrometallurgy Process Analytical Technology Iron Speciation

Redox Potential Modulation: The Fe(II)/Fe(III) Couple is Tunable via Ligand Environment

The standard reduction potential for the Fe³⁺/Fe²⁺ couple is +0.77 V vs. SHE [1]. However, this potential is not fixed and can be extensively tuned by complexation with organic ligands [2]. Fe(III)-stabilizing ligands can decrease the apparent standard redox potential (EHφ) of the Fe-ligand couple, while Fe(II)-stabilizing ligands like ferrozine can prevent oxidation across a wide thermodynamic range [2]. This tunability is a unique feature of the Fe²⁺/Fe³⁺ redox pair.

Coordination Chemistry Redox Biochemistry Environmental Chemistry

Optimal Use Cases for Ferrous Ion (Fe²⁺): Translating Differential Evidence into Practice


Formulating High-Bioavailability Oral Iron Supplements for Iron Deficiency Anemia

Given the 24-fold higher human absorption rate compared to ferric iron [1], ferrous ion (as ferrous sulfate, fumarate, or gluconate) is the definitive active pharmaceutical ingredient (API) for oral iron therapy [2]. Formulators can confidently use Fe²⁺ salts to achieve predictable and clinically significant increases in plasma iron levels, ensuring therapeutic efficacy and avoiding treatment failure associated with Fe³⁺-based formulations.

In Vitro Modeling of Oxidative Stress and Ferroptosis

The ability of Fe²⁺ to directly catalyze the Fenton reaction and generate hydroxyl radicals (•OH) [1] makes it an essential tool for inducing controlled oxidative stress in cellular and biochemical assays [2]. Researchers investigating the mechanisms of ferroptosis—an iron-dependent form of cell death—rely on the specific addition of Fe²⁺ to initiate this pathway, as Fe³⁺ is not directly active. Careful management of the dose is necessary, with in vitro data showing a toxicity threshold at concentrations exceeding 1.5 mmol/L [2].

Industrial Bioprocess Monitoring and Control in Biohydrometallurgy

For industrial processes like bio-leaching of copper, where the Fe²⁺/Fe³⁺ ratio is a key performance indicator, the ability to rapidly and accurately quantify both species is critical [1]. Electrochemical methods can quantify Fe²⁺ and Fe³⁺ across a wide range (10-1500 mg L⁻¹) with a detection limit of 15 mg L⁻¹ [1]. This allows for real-time process optimization, ensuring that the microbial oxidation of Fe²⁺ to Fe³⁺ by organisms like Acidithiobacillus ferrooxidans is proceeding at the desired rate, maximizing metal recovery [1].

Designing Tunable Redox Catalysts in Coordination Chemistry

The highly tunable nature of the Fe³⁺/Fe²⁺ redox couple, which can be shifted by over 1.0 V through rational ligand design [1], makes ferrous complexes an ideal platform for designing custom catalysts. Researchers can select ligands that stabilize the Fe²⁺ state to prevent unwanted oxidation or that stabilize the Fe³⁺ state to create a more powerful oxidant [1]. This level of control is not possible with many other first-row transition metals and is a key reason for Fe²⁺'s prevalence in synthetic and biological catalysis.

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